molecular formula C7H9N3O3S B8692408 {2-[(Methylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 62557-12-4

{2-[(Methylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B8692408
CAS No.: 62557-12-4
M. Wt: 215.23 g/mol
InChI Key: KLJLENAZCWNUEC-UHFFFAOYSA-N
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Description

{2-[(Methylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid is a useful research compound. Its molecular formula is C7H9N3O3S and its molecular weight is 215.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62557-12-4

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

2-[2-(methylcarbamoylamino)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C7H9N3O3S/c1-8-6(13)10-7-9-4(3-14-7)2-5(11)12/h3H,2H2,1H3,(H,11,12)(H2,8,9,10,13)

InChI Key

KLJLENAZCWNUEC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=NC(=CS1)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(3-methylureido)thiazol-4-ylacetate (12.8 g.) in a mixture of methanol (240 ml.) and water (240 ml.) was dropwise added 1 N potassium hydroxide aqueous solution (52.7 ml.) with stirring at room temperature, and the solution was stirred for overnight at the same temperature, and then methanol was distilled off therefrom under reduced pressure. The remaining aqueous layer was washed with ethyl acetate, and then 1 N hydrochloric acid (52.7 ml.) was added thereto under ice-cooling. The precipitated crystals were collected by filtration, washed with water and then dried to give colorless crystals of 2-(3-methylureido)thiazol-4-ylacetic acid (9.7 g.), mp 190° C. (dec.).
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
52.7 mL
Type
reactant
Reaction Step Two

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